Hipdm - 84718-97-8

Hipdm

Catalog Number: EVT-1544660
CAS Number: 84718-97-8
Molecular Formula: C14H23IN2O
Molecular Weight: 358.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hipdm can be synthesized from various starting materials, including phenylacetone and other related compounds. Its classification falls under organic compounds with specific relevance in nuclear medicine due to its radiolabeling capabilities. The compound's structure allows it to interact favorably with biological systems, making it suitable for imaging applications.

Synthesis Analysis

Methods of Synthesis

The synthesis of Hipdm typically involves several chemical reactions that can be categorized into the following methods:

  1. Condensation Reactions: Hipdm can be synthesized through the condensation of phenylacetone with hydroxylamine followed by reduction.
  2. Radiolabeling Techniques: For imaging applications, Hipdm is commonly radiolabeled using isotopes such as iodine-123. This process involves the introduction of the radioactive isotope into the molecular structure while maintaining high purity and yield.

Technical Details

The synthesis process often requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure optimal yields. Techniques such as thin-layer chromatography (TLC) are employed to monitor the progress of the reaction and assess product purity.

Molecular Structure Analysis

Structure and Data

Hipdm possesses a distinct molecular structure characterized by:

  • Chemical Formula: C13_{13}H13_{13}O
  • Molecular Weight: 199.25 g/mol
  • Functional Groups: The presence of hydroxyl and ketone functional groups significantly influences its chemical behavior.

The structural formula can be represented as follows:

C13H13O 2 hydroxy 1 2 diphenylethan 1 one \text{C}_{13}\text{H}_{13}\text{O}\quad \text{ 2 hydroxy 1 2 diphenylethan 1 one }

Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized to confirm the identity and purity of Hipdm during synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

Hipdm participates in various chemical reactions, including:

  1. Nucleophilic Substitution: Under certain conditions, Hipdm can undergo nucleophilic substitution reactions, which are critical for modifying its structure for different applications.
  2. Oxidation-Reduction Reactions: The compound can act as both an oxidizing and reducing agent depending on the reaction environment.

Technical details regarding these reactions often involve studying kinetics and mechanisms through experimental setups that include varying temperatures and reactant concentrations.

Mechanism of Action

Process and Data

The mechanism of action of Hipdm in biological systems primarily revolves around its ability to bind to specific receptors in the brain. Upon administration, the radiolabeled form of Hipdm allows for visualization through imaging techniques such as Single Photon Emission Computed Tomography (SPECT). The process typically involves:

  1. Binding Affinity: Hipdm exhibits a high binding affinity for certain brain receptors, facilitating effective imaging.
  2. Radiolabeling Stability: The stability of the radiolabel during biological processes is crucial for accurate imaging results.

Data collected from studies show that Hipdm's pharmacokinetics allow for rapid brain uptake and clearance, making it suitable for clinical applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in organic solvents like ethanol and chloroform but insoluble in water.
  • Melting Point: Approximately 90–92°C

Chemical Properties

Hipdm exhibits several notable chemical properties:

  • Reactivity: Reacts with strong oxidizing agents.
  • Stability: Stable under standard laboratory conditions but sensitive to light.

Relevant analyses often include thermal stability tests and solubility assessments to determine its behavior under various conditions.

Applications

Scientific Uses

Hipdm has significant applications in medical imaging:

  • Brain Perfusion Imaging: As a radiopharmaceutical agent, it is used in SPECT imaging to assess cerebral blood flow.
  • Research Tool: Utilized in studies investigating neurodegenerative diseases by providing insights into brain metabolism.
Introduction

Background and Significance of Cerebral Blood Flow (CBF) Quantification

Cerebral blood flow (CBF) quantification represents a cornerstone in understanding neurovascular coupling and diagnosing cerebrovascular pathologies. The foundational work of Kety and Schmidt in 1948 established the first reliable method for measuring global CBF using nitrous oxide (N₂O) as an inert tracer, leveraging arteriovenous concentration differences to compute flow independently of metabolic processes [5]. This innovation addressed a critical limitation of prior oxygen-based methods by decoupling flow measurements from metabolic consumption. By the 1950s, regional CBF (rCBF) imaging emerged with techniques involving intra-arterial injections of radioactive tracers like ¹³¹I-trifluoroiodomethane in animal models, followed by ex vivo autoradiography to map flow-dependent wash-in patterns [5]. These early studies demonstrated, for instance, increased blood flow in the visual cortex during stimulation—the first evidence of functional neurovascular coupling. The clinical and research significance of CBF quantification lies in its ability to:

  • Identify ischemic regions in stroke or vascular dementia.
  • Detect hyperperfusion in tumors or inflammatory conditions.
  • Serve as a proxy for neuronal activity, as metabolic demands drive hemodynamic responses.

Despite its utility, early methods required invasive procedures or post-mortem analysis, highlighting the need for non-invasive, quantitative radiopharmaceuticals [5].

Evolution of Radiopharmaceuticals in Neuroimaging

The development of radiopharmaceuticals for neuroimaging has transitioned from perfusion-based agents to molecularly targeted tracers, driven by advances in nuclear chemistry and imaging technology. Initial efforts focused on perfusion tracers like ¹³³Xe for gamma camera imaging and ¹⁵O-H₂O for positron emission tomography (PET), which enabled the first in vivo functional brain imaging in humans [5] [4]. However, these tracers faced limitations: ¹³³Xe provided low spatial resolution, while ¹⁵O-H₂O’s 2-minute half-life restricted use to facilities with on-site cyclotrons [5]. The 1980s witnessed a paradigm shift toward receptor-binding radiopharmaceuticals, designed to target specific neurochemical pathways (e.g., dopamine or amyloid receptors) rather than blood flow alone [7]. This required innovations in:

  • Molecular design: Ensuring blood-brain barrier (BBB) penetration and high target affinity.
  • Radiolabeling: Using isotopes like ¹²³I or ⁹⁹ᵐTc for optimal detection.
  • Quantification: Developing kinetic models to distinguish specific binding from background noise [4] [7].

Table 1: Key Radiopharmaceutical Classes in Neuroimaging

EraTracer ExamplesTargetClinical Impact
1950s–1970s¹³³Xe, ¹⁵O-H₂OPerfusionFirst functional brain maps
1980s–1990s¹²³I-HIPDM, ⁹⁹ᵐTc-HMPAOPerfusion/BBB integritySPECT-compatible CBF imaging
2000s–Present¹¹C-PiB, ¹⁸F-flutemetamolAmyloid-β/tauIn vivo pathology staging in Alzheimer’s

HIPDM: Historical Development and Scientific Rationale

HIPDM (N,N,N′-trimethyl-N′-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine) emerged in the late 1980s as a pivotal radiopharmaceutical for single-photon emission computed tomography (SPECT) imaging of CBF. Its development addressed two critical needs:

  • SPECT compatibility: Unlike PET tracers requiring nearby cyclotrons, HIPDM’s ¹²³I label (half-life: 13.2 hours) allowed centralized production and distribution [2].
  • BBB penetration: HIPDM’s lipophilic structure enables passive diffusion across the BBB, while its conversion to a hydrophilic ion intracellularly ensures prolonged retention in proportion to regional perfusion [5].

The synthetic breakthrough came with Kung et al.’s no-carrier-added (n.c.a.) electrophilic iododeprotonation method, which achieved specific activities >2000 Ci/mmol—essential for minimizing pharmacological effects and enhancing target sensitivity [2]. This process involved:

  • Reacting a tin-precursor with ¹²³I⁺ under acidic conditions.
  • Purifying the product via high-performance liquid chromatography (HPLC).
  • Isulating yields of 70–76% within 75 minutes [2].

HIPDM’s mechanism of action relies on its tertiary amine structure, which protonates in acidic intracellular environments (e.g., lysosomes), trapping the compound in neurons and glial cells. This "perfusion trapping" allowed HIPDM to provide high-contrast images of CBF distribution without redistribution artifacts, making it superior to gaseous tracers for snapshot imaging of brain activity [5]. Despite its eventual overshadowing by ⁹⁹ᵐTc agents like HMPAO, HIPDM laid critical groundwork for radiopharmaceutical design principles emphasizing metabolic stability and target selectivity.

Table 2: HIPDM Radiochemical Properties and Synthesis

PropertyValueSignificance
Radiolabel¹²³ISPECT-compatible; suitable for distribution
Specific Activity>2000 Ci/mmolMinimizes cold mass interference
Synthesis Yield70–76%Clinically viable production
BBB TransitLipophilic diffusion → intracellular trappingReflects perfusion without redistribution

All compound names mentioned: N,N,N′-trimethyl-N′-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine (HIPDM), ⁹⁹ᵐTc-HMPAO, ¹⁵O-H₂O, ¹³³Xe, ¹¹C-PiB, ¹⁸F-flutemetamol.

Properties

CAS Number

84718-97-8

Product Name

Hipdm

IUPAC Name

2-[[3-(dimethylamino)propyl-methylamino]methyl]-4-(123I)iodanyl-6-methylphenol

Molecular Formula

C14H23IN2O

Molecular Weight

358.25 g/mol

InChI

InChI=1S/C14H23IN2O/c1-11-8-13(15)9-12(14(11)18)10-17(4)7-5-6-16(2)3/h8-9,18H,5-7,10H2,1-4H3/i15-4

InChI Key

GFSRNGJEVLAEDY-RGEMYEQESA-N

SMILES

CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)I

Synonyms

(I-123)-HIPDM
HIPDM
N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine

Canonical SMILES

CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)I

Isomeric SMILES

CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)[123I]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.